2-(3-Chloro-6-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a boronic ester featuring a phenyl ring substituted with chlorine (position 3), difluoromethyl (position 6), and fluorine (position 2). The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety enhances stability and reactivity in cross-coupling reactions like Suzuki-Miyaura couplings. Its unique substitution pattern confers distinct electronic and steric properties, making it valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-[3-chloro-6-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClF3O2/c1-12(2)13(3,4)20-14(19-12)9-7(11(17)18)5-6-8(15)10(9)16/h5-6,11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTWAHHQVHCGNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Cl)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-6-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronic ester precursor with the corresponding halogenated aromatic compound. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is typically carried out under an inert atmosphere to prevent oxidation of the boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired purity of the final product. Industrial production methods often optimize reaction conditions to maximize yield and minimize by-products, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-6-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced under specific conditions to yield different boron-containing products.
Substitution: The halogen substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions, often in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized aromatic compounds.
Scientific Research Applications
Structural Features
The compound features a dioxaborolane ring, which is characterized by a boron atom bonded to two oxygen atoms. This structure is significant for its reactivity in organic synthesis.
Organic Synthesis
Reagent in Cross-Coupling Reactions
2-(3-Chloro-6-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized as a reagent in cross-coupling reactions such as Suzuki and Negishi reactions. These reactions are crucial for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules.
Case Study: Synthesis of Biologically Active Compounds
Research has demonstrated the effectiveness of this compound in synthesizing biologically active compounds. For instance, its use in the synthesis of specific pharmaceuticals has shown enhanced efficiency and selectivity compared to traditional methods .
Medicinal Chemistry
Potential Anticancer Agent
The compound exhibits potential as an anticancer agent due to its ability to form stable covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction may disrupt cellular pathways involved in cancer cell proliferation.
Case Study: Mechanistic Studies
Studies have indicated that the compound can influence metabolic pathways relevant to cancer cell growth. Its reactivity allows for targeted modifications of biological molecules, facilitating the development of novel therapeutic strategies .
Material Science
Enhancement of Polymer Properties
In material science, this compound is employed to enhance the properties of polymers. Its incorporation into polymer matrices can improve thermal stability and chemical resistance, which are essential for industrial applications.
Data Table: Comparison of Polymer Properties
| Property | Control Polymer | Polymer with this compound |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Chemical Resistance | Moderate | High |
| Mechanical Strength | Standard | Enhanced |
Fluorinated Compounds Synthesis
The difluoromethyl group present in this compound allows for the synthesis of fluorinated derivatives. These derivatives are important in agrochemicals and pharmaceuticals due to their enhanced biological activity and stability.
Case Study: Development of Fluorinated Agrochemicals
Research has shown that fluorinated compounds derived from this dioxaborolane exhibit improved efficacy against pests while reducing environmental impact .
Mechanism of Action
The mechanism by which 2-(3-Chloro-6-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in the study of enzyme mechanisms and drug design.
Comparison with Similar Compounds
Positional Isomers and Substitution Patterns
2-(5-(Difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1142228-23-6)
- Substituents : Difluoromethyl at position 5, fluorine at position 2.
- Key Differences: The target compound has chlorine at position 3 and difluoromethyl at position 6, whereas this isomer lacks chlorine and places difluoromethyl at position 3.
- Availability : Commercially available (95–98% purity) from suppliers like BLD Pharmatech and Fluorochem .
2-(2,3-Dichloro-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2121513-26-4)
- Substituents : Dichloro (positions 2,3), fluorine (position 6), methyl (position 4).
- Key Differences : The dichloro substitution increases electron-withdrawing effects compared to the target compound’s single chlorine. The methyl group at position 4 introduces steric hindrance, which may slow down coupling reactions. The absence of difluoromethyl reduces lipophilicity .
2-[2-(Difluoromethoxy)-4-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Substituents : Difluoromethoxy (position 2), fluorine (position 4).
- Key Differences : The difluoromethoxy group (-OCF2H) provides a stronger electron-withdrawing effect than difluoromethyl (-CF2H). However, the ether linkage may reduce stability under acidic conditions compared to the target compound’s alkyl-substituted phenyl ring .
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs) :
- In contrast, simpler analogs like 2-(2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 876062-39-4) exhibit faster coupling due to minimal steric hindrance .
Biological Activity
2-(3-Chloro-6-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C13H16BF3O2
- Molecular Weight : 272.07 g/mol
- CAS Number : 1698908-91-6
This compound features a dioxaborolane core, which is known for its ability to form stable complexes with various biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. Notably:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Targeting the MAPK Pathway : Research indicates that compounds similar to this dioxaborolane derivative can affect the RAS-RAF-MEK-ERK signaling cascade, which is crucial in regulating cell growth and differentiation. Dysregulation of this pathway is often implicated in various cancers .
- Anticancer Properties : The compound exhibits potential anticancer activity against several cancer types including colorectal cancer and melanoma. Its mechanism involves the induction of apoptosis and inhibition of tumor growth through the modulation of key signaling pathways .
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Colorectal Cancer | 15 | Apoptosis induction |
| Melanoma | 10 | Inhibition of MAPK signaling |
| Breast Cancer | 20 | Cell cycle arrest |
Table 1: IC50 values and mechanisms of action for different cancer cell lines.
Pharmacodynamics
Pharmacodynamic studies reveal that the compound interacts with cellular membranes and penetrates cells effectively due to its lipophilic nature provided by the tetramethyl groups. This enhances its bioavailability and therapeutic efficacy .
Clinical Implications
The implications for clinical use are significant:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 2-(3-Chloro-6-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodology : The compound can be synthesized via cross-coupling reactions using fluorinated aryl halides and pinacol boronic esters. Key steps include:
- Suzuki-Miyaura Coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF or DMF at 80–100°C for 12–24 hours .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹¹B NMR for boron environment analysis) .
Q. How should researchers characterize the stability of this boronic ester under varying storage conditions?
- Methodology :
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–200°C to assess decomposition temperatures.
- Hydrolytic Stability : Monitor hydrolysis in aqueous solutions (pH 5–9) using ¹H NMR to track boronic acid formation. Store the compound at 0–6°C under inert gas (e.g., argon) to prevent moisture-induced degradation .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., fluorine splitting in the aryl group).
- ¹¹B NMR : A singlet near δ 30 ppm confirms the integrity of the dioxaborolane ring.
- FT-IR : Look for B-O stretches at ~1350 cm⁻¹ and aromatic C-F vibrations near 1200 cm⁻¹ .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways involving this compound in cross-coupling reactions?
- Methodology :
- Reaction Mechanism Modeling : Use density functional theory (DFT) to simulate transition states and identify rate-limiting steps. Software like Gaussian or ORCA can model electron transfer during Suzuki-Miyaura coupling .
- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction yields. For example, THF may stabilize intermediates better than DMF due to lower dielectric constants .
Q. What experimental design strategies resolve contradictions in reported catalytic systems for this compound’s reactions?
- Methodology :
- Factorial Design : Apply a 2³ factorial matrix to test variables (catalyst type, temperature, solvent) and their interactions. For instance, compare Pd(OAc)₂ vs. PdCl₂(dppf) in DMF vs. THF .
- Response Surface Methodology (RSM) : Optimize conditions (e.g., catalyst loading, reaction time) using central composite design to maximize yield while minimizing side reactions .
Q. How does the steric and electronic profile of the aryl group influence the reactivity of this boronic ester?
- Methodology :
- Steric Analysis : Calculate %VBur (percent buried volume) using molecular modeling software (e.g., SambVca) to quantify steric hindrance from the chloro-difluoromethyl substituent.
- Electron-Deficiency Assessment : Measure Hammett σₚ constants for the aryl group via substituent effects on reaction rates. Fluorine substituents increase electrophilicity, enhancing coupling efficiency .
Q. What are the decomposition pathways of this compound under oxidative conditions, and how can they be mitigated?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
